3-(chloromethyl)-2-tosylpyridine
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Overview
Description
3-(Chloromethyl)-2-tosylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the third position and a tosyl group at the second position of the pyridine ring
Scientific Research Applications
3-(Chloromethyl)-2-tosylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development. Its derivatives are investigated for therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Safety and Hazards
The safety data sheet for a similar compound, Pyridine-3-sulfonyl chloride hydrochloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of action
Pyridinium salts, which are structurally similar to the compound , are known to interact with a wide range of biological targets. They are found in many natural products and bioactive pharmaceuticals .
Mode of action
The exact mode of action would depend on the specific biological target. For instance, some pyridinium compounds act as inhibitors for certain enzymes, blocking their activity and leading to downstream effects .
Biochemical pathways
Again, the affected pathways would depend on the specific targets of the compound. Pyridinium compounds have been implicated in a variety of pathways due to their diverse biological activity .
Result of action
The molecular and cellular effects would be determined by the compound’s mode of action and the biochemical pathways it affects. Some pyridinium compounds have antimicrobial, anticancer, and antimalarial effects, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2-tosylpyridine typically involves the chloromethylation of 2-tosylpyridine. One common method includes the reaction of 2-tosylpyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-tosylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the tosyl group can yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of 2-tosylpyridine.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol or sulfide derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the tosyl group, making it less reactive and less versatile in synthetic applications.
2-Tosylpyridine: Lacks the chloromethyl group, limiting its reactivity towards nucleophiles.
3-(Bromomethyl)-2-tosylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
3-(Chloromethyl)-2-tosylpyridine is unique due to the presence of both the chloromethyl and tosyl groups, which confer high reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
3-(chloromethyl)-2-(4-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-4-6-12(7-5-10)18(16,17)13-11(9-14)3-2-8-15-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAYLYXKJKTVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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